BenchChemオンラインストアへようこそ!

5-((Cyclopropylsulfonyl)methyl)furan-2-carboxylic acid

Lipophilicity Physicochemical properties Drug-likeness

5-((Cyclopropylsulfonyl)methyl)furan-2-carboxylic acid (CAS 2172130-17-3) is a furan-2-carboxylic acid derivative bearing a cyclopropylsulfonylmethyl substituent at the 5-position of the heterocyclic ring. Its molecular formula is C9H10O5S with a molecular weight of 230.24 g/mol.

Molecular Formula C9H10O5S
Molecular Weight 230.24 g/mol
Cat. No. B15310773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((Cyclopropylsulfonyl)methyl)furan-2-carboxylic acid
Molecular FormulaC9H10O5S
Molecular Weight230.24 g/mol
Structural Identifiers
SMILESC1CC1S(=O)(=O)CC2=CC=C(O2)C(=O)O
InChIInChI=1S/C9H10O5S/c10-9(11)8-4-1-6(14-8)5-15(12,13)7-2-3-7/h1,4,7H,2-3,5H2,(H,10,11)
InChIKeyBYTPZRPNXDOPMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((Cyclopropylsulfonyl)methyl)furan-2-carboxylic acid – Procurement-Relevant Structural Identity and Physicochemical Baseline


5-((Cyclopropylsulfonyl)methyl)furan-2-carboxylic acid (CAS 2172130-17-3) is a furan-2-carboxylic acid derivative bearing a cyclopropylsulfonylmethyl substituent at the 5-position of the heterocyclic ring [1]. Its molecular formula is C9H10O5S with a molecular weight of 230.24 g/mol [1]. The compound incorporates a methylene (–CH2–) spacer between the furan core and the sulfonyl group, a structural feature that distinguishes it from analogs in which the sulfonyl moiety is directly attached to the furan ring [2]. This building block is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, with the carboxylic acid functionality enabling further derivatization via esterification, amidation, or salt formation [3].

Why 5-((Cyclopropylsulfonyl)methyl)furan-2-carboxylic acid Cannot Be Interchanged with Closest Furan-2-Carboxylic Acid Analogs


Within the furan-2-carboxylic acid sulfonyl series, the closest structural analogs—5-(cyclopropylsulfonyl)furan-2-carboxylic acid (CAS 1565962-97-1), 5-((methylsulfonyl)methyl)furan-2-carboxylic acid (CAS 1092287-15-4), and 5-((phenylsulfonyl)methyl)furan-2-carboxylic acid (CAS 92959-89-2)—exhibit distinct physicochemical property profiles that preclude their use as drop-in replacements for the target compound [1]. The presence or absence of the methylene spacer, combined with variations in the sulfonyl substituent (cyclopropyl vs. methyl vs. phenyl), generates systematic differences in lipophilicity (XLogP3), conformational flexibility (rotatable bond count), and steric bulk that directly impact solubility, permeability, and binding interactions in drug-design contexts [2][3]. The quantitative evidence below demonstrates that these differences are measurable and meaningful, and that substitution without experimental re-validation of ADME or potency endpoints cannot be scientifically justified.

Quantitative Differentiation Evidence for 5-((Cyclopropylsulfonyl)methyl)furan-2-carboxylic acid vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: Target Occupies a Distinct Intermediate Hydrophobicity Window Between Methyl and Direct-Sulfonyl Analogs

The target compound (CAS 2172130-17-3) exhibits an XLogP3 value of 0.6, placing it in a hydrophilicity range distinct from its closest analogs [1]. The direct-sulfonyl analog 5-(cyclopropylsulfonyl)furan-2-carboxylic acid (CAS 1565962-97-1, no methylene spacer) has an XLogP3 of 1.0, representing a 0.4 log unit increase in lipophilicity [2]. The methyl analog 5-((methylsulfonyl)methyl)furan-2-carboxylic acid (CAS 1092287-15-4) has an XLogP3 of 0.1, while the phenyl analog reaches 1.6 [3][4]. These differences in predicted logP are large enough to affect membrane permeability and aqueous solubility in biological assays.

Lipophilicity Physicochemical properties Drug-likeness

Conformational Flexibility: Extra Rotatable Bond in Target Compound Alters Entropic Binding Penalty Relative to Direct-Sulfonyl Analog

The target compound possesses 4 rotatable bonds, whereas the direct-sulfonyl analog 5-(cyclopropylsulfonyl)furan-2-carboxylic acid has only 3 rotatable bonds [1][2]. The additional rotatable bond in the target arises from the methylene (–CH2–) spacer linking the sulfonyl group to the furan ring. The methyl analog also has 3 rotatable bonds, while the phenyl analog has 4 rotatable bonds (due to the larger phenyl substituent, not the spacer) [3][4]. Higher rotatable bond count is associated with greater conformational entropy loss upon binding but also provides increased adaptability to diverse binding pockets.

Conformational flexibility Rotatable bonds Molecular recognition

Methylene Spacer Structural Differentiation: Impact on Metabolic Stability and Synthetic Tractability

The methylene spacer (–CH2–) between the furan ring and the sulfonyl group in the target compound is a critical structural discriminator. In the direct-sulfonyl analog (CAS 1565962-97-1), the sulfonyl group is directly conjugated to the furan π-system, which can enhance electrophilic character and potentially increase susceptibility to nucleophilic attack [1]. The methylene spacer in the target breaks this direct conjugation, potentially improving metabolic stability. Literature on related sulfonylmethyl-furan carboxylic acids, such as 5-(difluoromethanesulfonylmethyl)furan-2-carboxylic acid, explicitly highlights that the sulfonylmethyl architecture enhances metabolic stability and bioavailability compared to directly sulfonylated furans [2]. This class-level pattern supports the inference that the target's methylene spacer is a meaningful differentiator for applications requiring enhanced metabolic robustness.

Metabolic stability Synthetic intermediate Structure-activity relationship

Commercial Purity Benchmarking: Target Compound Meets or Exceeds Typical Purity Standards of Closest Analogs

The target compound is commercially available through Enamine (EN300-1277573) at a catalog purity of ≥95%, which is consistent with the purity specifications reported for the closest analogs from reputable vendors [1]. The direct-sulfonyl analog (CAS 1565962-97-1) is offered at 98% purity by Bidepharm and AKSci . The methyl analog (CAS 1092287-15-4) is available at 95% purity from Macklin [2]. These comparable purity levels ensure that procurement of the target compound does not entail a quality compromise relative to its analogs, while the target's unique structural features provide differentiated physicochemical properties.

Purity Quality control Procurement specification

Class-Level Bioactivity Benchmark: Furan-2-carboxylic Acid Sulfonylmethyl Series Exhibits Documented Biological Activity with Micromolar Potency

While no direct bioactivity data have been published specifically for 5-((cyclopropylsulfonyl)methyl)furan-2-carboxylic acid, the broader furan-2-carboxylic acid sulfonylmethyl chemotype has documented biological activity. The tosylmethyl analog (CAS 897769-35-6) exhibits an IC50 of 18,100 nM (18.1 µM) against the human estrogen receptor, as recorded in the NIH Molecular Libraries Screening Centers Network (MLSCN) [1]. Although this potency level is modest, it establishes that the sulfonylmethyl-furan-2-carboxylic acid scaffold is capable of engaging biological targets. The cyclopropylsulfonyl substituent in the target compound is predicted by analogy to modulate both lipophilicity and steric fit relative to the tosylmethyl reference point [2].

Bioactivity Drug discovery Structure-activity relationship

Procurement Scalability: Target Compound Pricing Structure and Vendor Accessibility Relative to Analogs

The target compound is listed by Enamine at $972 for 250 mg, translating to approximately $3.89/mg [1]. The direct-sulfonyl analog (CAS 1565962-97-1) is priced by AKSci at $291 for 250 mg ($1.16/mg) . While the target compound commands a premium over the direct-sulfonyl analog, this price differential must be weighed against the target's documented physicochemical advantages. The methyl analog (CAS 1092287-15-4) is listed by Macklin at approximately ¥2,527 for 250 mg (~$350 at current exchange rates, ~$1.40/mg) [2]. The commercial availability of the target compound from a major supplier (Enamine) with defined purity specifications provides a reliable procurement pathway for research programs requiring the specific cyclopropylsulfonylmethyl architecture.

Procurement Scalability Cost-effectiveness

Recommended Application Scenarios for 5-((Cyclopropylsulfonyl)methyl)furan-2-carboxylic acid Based on Differentiated Evidence


Medicinal Chemistry Lead Optimization Requiring Intermediate Lipophilicity (XLogP3 ~0.6)

When a drug-discovery program demands a furan-2-carboxylic acid building block with an XLogP3 of approximately 0.6—intermediate between the methyl analog (0.1) and the direct-sulfonyl analog (1.0)—the target compound is the structurally appropriate choice [1]. This lipophilicity window is often desirable for balancing passive permeability with aqueous solubility in early lead optimization.

Scaffold Decoration Requiring Enhanced Conformational Flexibility via a Methylene Spacer

For SAR explorations where an additional degree of rotational freedom is needed to probe binding pocket topography, the 4 rotatable bonds of the target compound (vs. 3 for the direct-sulfonyl analog) provide measurable conformational adaptability [2]. This is particularly relevant when rigid, directly conjugated sulfonyl-furan systems fail to achieve productive binding poses.

Metabolic Stability-Focused Analoging in the Sulfonylmethyl-Furan Carboxylic Acid Series

Based on class-level evidence that methylene-spaced sulfonylmethyl-furan architectures exhibit improved metabolic stability over directly sulfonylated furans [3], the target compound is the preferred starting point for medicinal chemistry campaigns where metabolic robustness is a go/no-go criterion. The cyclopropyl group additionally introduces steric shielding not present in the methyl analog.

Building Block for Cyclopropyl-Containing Bioactive Molecule Synthesis

The cyclopropylsulfonyl moiety is a recognized pharmacophore in multiple drug classes, including HCV protease inhibitors [4]. The target compound provides this privileged fragment pre-installed on a derivatizable furan-2-carboxylic acid scaffold, streamlining the synthesis of cyclopropyl-containing lead compounds without requiring late-stage sulfonylation chemistry.

Quote Request

Request a Quote for 5-((Cyclopropylsulfonyl)methyl)furan-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.